4-Chloro-2-phenyl-1H-imidazole
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Overview
Description
4-Chloro-2-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of a chlorine atom at the 4-position and a phenyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1-hydroxyimidazole with chloro-2-propanone to yield the desired imidazole .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the substituents.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups replacing the chlorine atom or modifying the phenyl group.
Scientific Research Applications
4-Chloro-2-phenyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, imidazoles generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase . This inhibition results in changes in cell membrane lipid composition, affecting cell permeability and leading to osmotic disruption or growth inhibition of the target cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-phenyl-1H-imidazole include:
- 4-Phenyl-1H-imidazole
- 5-Phenyl-1H-imidazole
- 2-Phenyl substituted benzimidazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the phenyl group at the 2-position makes it a valuable compound for various applications, differentiating it from other imidazole derivatives.
Properties
IUPAC Name |
5-chloro-2-phenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDAHYRLJGMRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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